[S(R)]-N-[(R)-3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide
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Description
“[S®]-N-[®-3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chemical compound with the molecular formula C32H42F6NOPS . It is also known by other synonyms such as MFCD32697209 and ®-N-[®-[3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide .
Molecular Structure Analysis
The molecular weight of this compound is 633.7 g/mol . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 633.7 g/mol . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Material Science
Fluorinated compounds, such as those containing trifluoromethyl groups, play a crucial role in the development of advanced materials. For example, fluorinated polyimides exhibit exceptional solubility, thermal stability, and optical transparency, making them ideal for electronic and optoelectronic applications (Guan et al., 2014). These materials are known for their low dielectric constants, which is crucial for minimizing power loss in electronic devices. Additionally, the incorporation of fluorinated moieties into polyimides can significantly enhance their moisture resistance, mechanical strength, and thermal stability, expanding their utility in demanding environments.
Catalysis
Fluorinated ligands in palladium complexes, for example, have been demonstrated to be efficient catalysts for polymerization processes, producing materials with high molecular weight and unique properties (Meier et al., 2003). These catalysts leverage the electronic effects of fluorinated substituents to influence the reactivity and selectivity of the catalytic process, thereby enabling the synthesis of polymers with desired properties.
Organic Synthesis
In organic synthesis, fluorinated compounds are utilized for their unique reactivity and ability to influence the electronic properties of molecules. For instance, the synthesis of novel fluorinated sulfonated polytriazoles demonstrates the role of fluorinated compounds in enhancing thermal and oxidative stability, as well as in modifying the proton conductivity of membranes for fuel cell applications (Singh et al., 2016).
Properties
IUPAC Name |
(R)-N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-21,25-26,29H,5-10,13-16H2,1-4H3/t29-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPMBIRTVRUNCS-LIIBOVGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42F6NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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